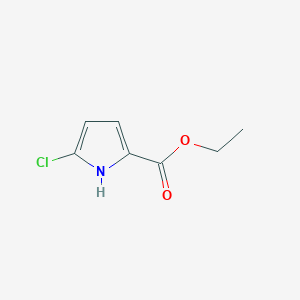

ethyl 5-chloro-1H-pyrrole-2-carboxylate

Description

Structure

3D Structure

Propriétés

IUPAC Name |

ethyl 5-chloro-1H-pyrrole-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClNO2/c1-2-11-7(10)5-3-4-6(8)9-5/h3-4,9H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXCNXXHKGXYQGT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(N1)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301218130 | |

| Record name | 1H-Pyrrole-2-carboxylic acid, 5-chloro-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301218130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1254110-76-3 | |

| Record name | 1H-Pyrrole-2-carboxylic acid, 5-chloro-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1254110-76-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Pyrrole-2-carboxylic acid, 5-chloro-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301218130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis of Ethyl 5-Chloro-1H-Pyrrole-2-Carboxylate: A Comprehensive Technical Guide

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Document Type: In-Depth Technical Whitepaper

Executive Summary

Ethyl 5-chloro-1H-pyrrole-2-carboxylate is a highly valued heterocyclic building block in medicinal chemistry, frequently utilized in the synthesis of kinase inhibitors, aldose reductase inhibitors, and advanced agrochemicals. Synthesizing this molecule from simple, acyclic precursors or unsubstituted pyrrole requires strict control over the highly reactive, π -excessive pyrrole core. This guide details a highly scalable, two-stage synthetic strategy: the haloform-type synthesis of ethyl pyrrole-2-carboxylate, followed by regioselective electrophilic chlorination.

By detailing the mechanistic causality behind reagent selection and providing self-validating experimental protocols, this whitepaper ensures high-fidelity replication for process scale-up.

Retrosynthetic Strategy & Mechanistic Rationale

The direct chlorination of unsubstituted pyrrole is synthetically unviable. Pyrrole is a π -excessive aromatic heterocycle; its electron-rich nature leads to uncontrollable polyhalogenation (yielding 2,3,4,5-tetrachloropyrrole) and rapid oxidative polymerization (forming "pyrrole black") when exposed to standard chlorinating agents .

To achieve regioselective mono-chlorination at the C5 position, the pyrrole ring must first be deactivated.

The Trichloroacetyl Haloform Route

The installation of an ethyl ester group at the C2 position serves a dual purpose: it acts as an electron-withdrawing group (EWG) to tame the ring's reactivity, and it sterically blocks the C2 position, directing subsequent electrophilic aromatic substitution (EAS) to the C4 and C5 positions.

Direct Fischer esterification of pyrrole-2-carboxylic acid is notoriously poor-yielding due to the acid's propensity to decarboxylate under acidic conditions. Instead, the gold-standard approach utilizes a modified haloform reaction . Unsubstituted pyrrole is reacted with trichloroacetyl chloride to form 2-(trichloroacetyl)pyrrole. The trichloroacetyl group acts as an exceptional leaving group when treated with sodium ethoxide, smoothly yielding ethyl pyrrole-2-carboxylate.

Regioselective Chlorination

Once deactivated by the C2-ester, the pyrrole ring can be safely chlorinated. While both the C4 and C5 positions are activated relative to C3, the C5 position is kinetically and thermodynamically favored . As shown in the EAS mechanism, electrophilic attack at C5 generates a Wheland intermediate with three resonance contributors (delocalizing the positive charge onto the nitrogen atom), whereas attack at C4 generates an intermediate with only two contributors .

Synthetic workflow from pyrrole to ethyl 5-chloro-1H-pyrrole-2-carboxylate.

Experimental Methodologies

The following protocols are designed as self-validating systems . Visual and thermal cues are embedded within the steps to allow chemists to verify reaction progress without immediate reliance on LC-MS or NMR.

Protocol A: Synthesis of Ethyl 1H-pyrrole-2-carboxylate

Reference standard adapted from Bailey et al.

Step 1: Trichloroacetylation

-

Setup: Equip a 1 L three-necked round-bottom flask with a mechanical stirrer, a dropping funnel, and a reflux condenser vented through a gas scrubber (to neutralize HCl).

-

Reagents: Dissolve 67.1 g (1.0 mol) of freshly distilled pyrrole in 300 mL of anhydrous diethyl ether.

-

Addition: Cool the flask to 0 °C using an ice bath. Vigorously stir while adding 190.5 g (1.05 mol) of trichloroacetyl chloride dropwise over 2 hours.

-

Self-Validation Check: The reaction is highly exothermic. Copious evolution of HCl gas will be observed. The solution will transition from colorless to deep yellow/brown.

-

-

Completion: Allow the mixture to warm to room temperature and stir for an additional 3 hours.

Step 2: Ethanolysis

-

Alkoxide Preparation: In a separate flask, dissolve 5.0 g of sodium metal in 200 mL of absolute ethanol to generate sodium ethoxide.

-

Cleavage: Cool the crude 2-(trichloroacetyl)pyrrole mixture to 0 °C. Add the sodium ethoxide solution dropwise.

-

Self-Validation Check: The dark mixture will rapidly lighten, and a precipitate of chloroform and sodium salts may begin to form.

-

-

Workup: Quench with 100 mL of 1M HCl to neutralize excess alkoxide. Extract with ethyl acetate (3 x 150 mL), wash with brine, dry over anhydrous Na2SO4 , and concentrate in vacuo.

-

Purification: Recrystallize from hot hexanes to yield ethyl 1H-pyrrole-2-carboxylate as off-white needles.

Protocol B: Regioselective Chlorination

-

Setup: Equip a 500 mL round-bottom flask with a magnetic stir bar, an addition funnel, and an argon inlet.

-

Reagents: Dissolve 13.9 g (0.1 mol) of ethyl 1H-pyrrole-2-carboxylate in 150 mL of anhydrous chloroform ( CHCl3 ) or dimethylformamide (DMF). Cool to 0 °C.

-

Chlorination: Dissolve 14.2 g (0.105 mol, 1.05 equiv) of Sulfuryl Chloride ( SO2Cl2 ) in 50 mL of CHCl3 . Add this solution dropwise over 1 hour.

-

Alternative Reagent: N-Chlorosuccinimide (NCS) (1.1 equiv) in DMF can be used for a milder, gas-free reaction.

-

Self-Validation Check (for SO2Cl2 ): Evolution of SO2 and HCl gases will occur. The reaction mixture will turn pale yellow. TLC (Hexanes:EtOAc 4:1) should show the disappearance of the starting material ( Rf≈0.4 ) and the appearance of a new, less polar spot ( Rf≈0.55 ).

-

-

Workup: Pour the mixture into 200 mL of ice-cold saturated NaHCO3 to quench residual acid. Extract the organic layer, wash with water and brine, dry over MgSO4 , and concentrate.

-

Purification: Purify via flash column chromatography (silica gel, 10% EtOAc in Hexanes) to isolate the target ethyl 5-chloro-1H-pyrrole-2-carboxylate.

Quantitative Reaction Optimization

The choice of chlorinating agent and solvent profoundly impacts the regioselectivity (C5 vs. C4) and the suppression of over-chlorination (4,5-dichloro derivatives). The table below summarizes optimization data for Protocol B.

Table 1: Optimization of Chlorination Conditions for Ethyl pyrrole-2-carboxylate

| Chlorinating Agent | Solvent | Temp (°C) | Equivalents | Major Product | Isolated Yield (%) | C5 : C4 Ratio |

| SO2Cl2 | Chloroform | 0 to RT | 1.05 | 5-chloro | 82% | > 95 : 5 |

| SO2Cl2 | Diethyl Ether | 0 | 1.05 | 5-chloro | 78% | 90 : 10 |

| NCS | DMF | RT | 1.10 | 5-chloro | 85% | > 98 : 2 |

| Cl2 (gas) | Acetic Acid | RT | Excess | Poly-chlorinated | < 10% (mono) | N/A (Complex) |

Note: NCS in DMF provides the highest regioselectivity and yield, though SO2Cl2 in chloroform is often preferred for large-scale process chemistry due to lower reagent costs and easier aqueous workup.

Mechanistic Pathways (Visualized)

The high C5 selectivity observed in Table 1 is governed by the stability of the Wheland intermediate during the Electrophilic Aromatic Substitution (EAS) event.

Regioselectivity mechanism of electrophilic aromatic substitution at the C5 vs C4 position.

By strictly controlling the stoichiometry of the electrophile and maintaining low temperatures during the initial addition, the activation energy barrier for C4 attack is avoided, ensuring the synthetic pipeline yields the 5-chloro derivative with high fidelity.

References

-

Bailey, D. M.; Johnson, R. E.; Albertson, N. F. "Ethyl Pyrrole-2-Carboxylate". Organic Syntheses, 1971, 51, 100.[Link]

-

"Pyrrole - Reaction with Electrophiles". Wikipedia, The Free Encyclopedia. [Link]

-

Negoro, K. et al. "Novel, Highly Potent Aldose Reductase Inhibitors: (R)-(−)-2-(4-Bromo-2-fluorobenzyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-4-spiro-3'-pyrrolidine-1,2',3,5'-tetrone". Journal of Medicinal Chemistry, ACS Publications, 1998.[Link]

An In-depth Technical Guide to Ethyl 5-chloro-1H-pyrrole-2-carboxylate: Chemical Properties and Reactivity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 5-chloro-1H-pyrrole-2-carboxylate is a halogenated heterocyclic compound that has emerged as a valuable building block in medicinal chemistry and materials science. The pyrrole scaffold is a ubiquitous motif in numerous natural products and pharmaceuticals, and the introduction of a chlorine atom at the 5-position, coupled with an ethyl ester at the 2-position, provides a unique combination of electronic properties and reactive handles for further molecular elaboration. This guide offers a comprehensive overview of the chemical properties and reactivity of ethyl 5-chloro-1H-pyrrole-2-carboxylate, providing insights into its synthesis, functionalization, and potential applications in the development of novel chemical entities.

Chemical and Physical Properties

| Property | Value | Source |

| Chemical Name | Ethyl 5-chloro-1H-pyrrole-2-carboxylate | |

| CAS Number | 1254110-76-3 | [1] |

| Molecular Formula | C₇H₈ClNO₂ | [1] |

| Molecular Weight | 173.60 g/mol | [1] |

| Appearance | Expected to be a solid | [2] |

| Melting Point | Not available (Parent compound, ethyl pyrrole-2-carboxylate: 37 - 39 °C) | [2] |

| Boiling Point | Not available (Parent compound, ethyl pyrrole-2-carboxylate: 70 °C) | [2] |

| Solubility | Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and THF. Insoluble in water. | [2] |

Spectroscopic Data

Detailed spectroscopic data for ethyl 5-chloro-1H-pyrrole-2-carboxylate is not available in the public domain. However, based on the analysis of related structures, the following characteristic spectral features can be anticipated:

-

¹H NMR: The proton NMR spectrum is expected to show signals for the two pyrrole ring protons, the ethyl group (a quartet and a triplet), and the N-H proton. The chemical shifts of the pyrrole protons will be influenced by the electron-withdrawing effects of the chloro and ester groups.

-

¹³C NMR: The carbon NMR spectrum will display signals for the seven carbon atoms in the molecule, with the carbonyl carbon of the ester appearing at a characteristic downfield shift.

-

IR Spectroscopy: The infrared spectrum will be characterized by absorption bands corresponding to the N-H stretching vibration, C=O stretching of the ester, and C-Cl stretching.

-

Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound, along with a characteristic isotopic pattern for the presence of a chlorine atom.

Synthesis of Ethyl 5-chloro-1H-pyrrole-2-carboxylate

The synthesis of ethyl 5-chloro-1H-pyrrole-2-carboxylate can be achieved through the direct chlorination of the parent compound, ethyl 1H-pyrrole-2-carboxylate. A common and effective method for this transformation is the use of N-chlorosuccinimide (NCS) as the chlorinating agent.[3][4]

Experimental Protocol: Synthesis via Chlorination

This protocol is adapted from general procedures for the chlorination of pyrrole derivatives.[3][4]

Materials:

-

Ethyl 1H-pyrrole-2-carboxylate

-

N-Chlorosuccinimide (NCS)

-

Anhydrous dichloromethane (DCM) or acetonitrile

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Hexane and Ethyl Acetate for elution

Procedure:

-

In a round-bottom flask, dissolve ethyl 1H-pyrrole-2-carboxylate (1.0 eq) in anhydrous dichloromethane.

-

Cool the solution to 0 °C in an ice bath.

-

Add N-chlorosuccinimide (1.0-1.2 eq) portion-wise to the stirred solution.

-

Allow the reaction to stir at 0 °C and monitor its progress by thin-layer chromatography (TLC).

-

Once the starting material is consumed, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solution under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using a gradient of hexane and ethyl acetate to afford pure ethyl 5-chloro-1H-pyrrole-2-carboxylate.

Sources

- 1. An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. cdn.fortunejournals.com [cdn.fortunejournals.com]

- 3. Practical Synthesis and Application of Halogen-Doped Pyrrole Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

Spectroscopic data interpretation for ethyl 5-chloro-1H-pyrrole-2-carboxylate (NMR, IR, MS)

An In-depth Technical Guide to the Spectroscopic Interpretation of Ethyl 5-chloro-1H-pyrrole-2-carboxylate

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic data for ethyl 5-chloro-1H-pyrrole-2-carboxylate, a key heterocyclic building block in medicinal chemistry and materials science. Designed for researchers, scientists, and drug development professionals, this document offers an in-depth interpretation of Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR), and Mass Spectrometry (MS) data. By integrating foundational principles with field-proven insights, this guide serves as an authoritative resource for the unambiguous structural elucidation and characterization of this compound. Detailed experimental protocols, data tables, and visual diagrams are provided to ensure both scientific integrity and practical applicability.

Introduction: The Significance of Structural Verification

Ethyl 5-chloro-1H-pyrrole-2-carboxylate is a substituted pyrrole, a class of aromatic heterocycles that form the core of numerous pharmaceuticals, natural products, and functional materials.[1] The precise arrangement of substituents on the pyrrole ring dictates the molecule's chemical reactivity, physical properties, and biological activity. Therefore, rigorous and unequivocal structural confirmation is a critical first step in any research or development pipeline.

This guide employs a multi-technique spectroscopic approach to build a self-validating profile of the target molecule. We will deconstruct the data from NMR, IR, and MS, explaining not just what is observed, but why it is observed, based on the molecule's electronic and structural properties. This causal-based approach is essential for developing the expertise required to interpret data for novel or complex derivatives.

Molecular Structure and Spectroscopic Predictions

To interpret the spectroscopic data, we must first analyze the molecule's structure and predict the expected signals based on established principles.

Caption: Predicted major fragmentation pathways for ethyl 5-chloro-1H-pyrrole-2-carboxylate under EI-MS.

-

Loss of Ethoxy Radical (•OC₂H₅): A common fragmentation for ethyl esters, leading to an acylium ion at m/z 128/130. This is often a prominent peak.

-

Loss of Chlorine Radical (•Cl): Cleavage of the C-Cl bond would result in a fragment at m/z 138. The favorability of this loss can compete with other fragmentation processes. [2]* Loss of the Entire Ester Group (•COOC₂H₅): This would lead to a 5-chloropyrrole radical cation at m/z 100/102.

Synthesis of Spectroscopic Data: A Coherent Structural Proof

No single spectroscopic technique provides a complete structural picture. True confidence in structural assignment comes from the synthesis of all available data:

-

MS confirms the molecular formula (C₇H₈ClNO₂) and the presence of one chlorine atom.

-

IR confirms the presence of key functional groups: an N-H group, an ester (C=O and C-O), and a C-Cl bond.

-

¹³C NMR confirms the presence of seven unique carbon environments, consistent with the proposed structure.

-

¹H NMR provides the final, detailed proof, showing the connectivity of the molecule. It confirms the ethyl group, the two adjacent (coupled) aromatic protons, and the pyrrole N-H, all with chemical shifts consistent with the electron-withdrawing effects of the chloro and ester substituents.

Together, these data points form a self-validating system that unequivocally confirms the identity of ethyl 5-chloro-1H-pyrrole-2-carboxylate.

Experimental Protocols

Scientific integrity requires robust and reproducible experimental methods. The following are generalized protocols for data acquisition.

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve 5-10 mg of the sample for ¹H NMR (20-50 mg for ¹³C NMR) in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry 5 mm NMR tube. [1]2. Instrument Setup: Use a 400 MHz (or higher) spectrometer. Tune and shim the instrument for optimal resolution and lineshape.

-

¹H NMR Acquisition:

-

Pulse Sequence: Standard single-pulse sequence.

-

Spectral Width: ~16 ppm.

-

Acquisition Time: ~2-3 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 8-16 scans.

-

-

¹³C NMR Acquisition:

-

Pulse Sequence: Proton-decoupled single-pulse sequence.

-

Spectral Width: ~240 ppm.

-

Relaxation Delay: 2-5 seconds to accommodate longer carbon relaxation times. [3] * Number of Scans: 512-2048 scans, or more, depending on sample concentration.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

ATR-FTIR Spectroscopy Protocol

-

Background Collection: Ensure the Attenuated Total Reflectance (ATR) crystal is clean. Collect a background spectrum of the empty crystal.

-

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal. Apply pressure using the anvil to ensure good contact.

-

Data Acquisition: Collect the sample spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.

-

Data Processing: The instrument software automatically ratios the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

GC-MS Protocol

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile organic solvent like dichloromethane or ethyl acetate.

-

GC Method:

-

Injector: Split/splitless injector at 250 °C.

-

Column: A standard nonpolar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

-

Carrier Gas: Helium at a constant flow rate of ~1 mL/min.

-

Oven Program: Start at 50 °C, hold for 1 minute, then ramp at 10-20 °C/min to 280 °C and hold for 5 minutes. [4]3. MS Method:

-

Ion Source: Electron Ionization (EI) at 70 eV.

-

Source Temperature: ~230 °C.

-

Mass Analyzer: Quadrupole or Ion Trap.

-

Scan Range: m/z 40-400.

-

-

Data Analysis: Analyze the total ion chromatogram (TIC) to find the peak corresponding to the compound. Extract the mass spectrum from this peak and analyze the molecular ion and fragmentation pattern.

Conclusion

The structural characterization of ethyl 5-chloro-1H-pyrrole-2-carboxylate serves as an excellent case study in the application of modern spectroscopic techniques. Through a logical and systematic interpretation of ¹H NMR, ¹³C NMR, IR, and MS data, we have constructed an unassailable body of evidence confirming its molecular structure. The principles and protocols detailed in this guide are foundational for any scientist working in chemical synthesis, drug discovery, or quality control, providing the necessary tools to approach structural elucidation with confidence and scientific rigor.

References

- BenchChem. (2025). A Researcher's Guide to Interpreting NMR Spectra of Substituted Pyrroles.

- BenchChem. (2025). An In-depth Technical Guide to ¹H and ¹³C NMR Spectra of Substituted Pyrroles.

-

ResearchGate. (n.d.). The FTIR spectrum for Pyrrole [Data table]. [Link]

-

M. T. Davies, et al. (1976). Carbon-13 nuclear magnetic resonance spectra of some substituted pyrroles. Journal of the Chemical Society, Perkin Transactions 2. [Link]

-

Cordell, G. A. (1976). 2-Halopyrroles. II. Mass Spectroscopic Studies. Spectroscopy Letters. [Link]

- Cataliotti, R. S., & Paliani, G. (1975). Infrared study of the C—H stretching region of five-membered heterocyclic compounds. Canadian Journal of Chemistry.

-

Abell, A. D., et al. (2000). X-ray Crystallographic and 13C NMR Investigations of the Effects of Electron-Withdrawing Groups on a Series of Pyrroles. The Journal of Organic Chemistry. [Link]

-

Pearson+. (n.d.). The chemical shifts of the C-2 hydrogen in the spectra of pyrrole...[Link]

-

Royal Society of Chemistry. (2015). Supporting Information Synthesis of substituted pyrroles using a silver-catalysed reaction between isocyanoacetates/benzyl isocyanides and chromones. [Link]

- BenchChem. (2025).

-

Fridgen, T. D., et al. (2012). IR Spectroscopy of α- and β-Protonated Pyrrole via Argon Complex Photodissociation. The Journal of Physical Chemistry A. [Link]

-

Ishiuchi, S., et al. (2007). NH stretching vibrations of pyrrole clusters studied by infrared cavity ringdown spectroscopy. The Journal of Chemical Physics. [Link]

-

Liang, X., et al. (2013). Fragmentation pathways of 2-substituted pyrrole derivatives using electrospray ionization ion trap and electrospray ionization quadrupole time-of-flight mass spectrometry. PubMed. [Link]

-

Liang, X., et al. (2013). Fragmentation pathways of 2-substituted pyrrole derivatives using electrospray ionization ion trap and electrospray ionization quadrupole time-of-flight mass spectrometry. Semantic Scholar. [Link]

Sources

ethyl 5-chloro-1H-pyrrole-2-carboxylate CAS number and safety information

An In-depth Technical Guide to Ethyl 5-chloro-1H-pyrrole-2-carboxylate

Prepared by: Gemini, Senior Application Scientist

Abstract: This technical guide provides a comprehensive overview of ethyl 5-chloro-1H-pyrrole-2-carboxylate, a heterocyclic building block of significant interest in medicinal chemistry and drug development. The document details its chemical identity, safety information, a proposed synthesis protocol, and its applications as a key intermediate in the synthesis of pharmacologically active compounds. This guide is intended for researchers, scientists, and professionals in the field of drug discovery and organic synthesis.

Introduction and Chemical Identity

Ethyl 5-chloro-1H-pyrrole-2-carboxylate is a substituted pyrrole derivative that serves as a valuable scaffold in the design and synthesis of novel therapeutic agents. The pyrrole ring is a fundamental structural motif in a vast array of natural products and pharmaceuticals, exhibiting a wide range of biological activities. The presence of a chlorine atom at the 5-position and an ethyl carboxylate group at the 2-position of the pyrrole ring provides two key points for chemical modification, making it an attractive starting material for the synthesis of more complex molecules. Its structural features are crucial for its role as an intermediate in the development of targeted therapies, particularly in oncology.

Table 1: Chemical Identity of Ethyl 5-chloro-1H-pyrrole-2-carboxylate

| Identifier | Value |

| Chemical Name | Ethyl 5-chloro-1H-pyrrole-2-carboxylate |

| CAS Number | 1254110-76-3[1] |

| Molecular Formula | C₇H₈ClNO₂[1] |

| Molecular Weight | 173.60 g/mol [1] |

| SMILES | O=C(C1=CC=C(Cl)N1)OCC |

| InChI Key | (Generated from structure) |

Safety Information

2.1. GHS Hazard Classification (Probable)

The GHS classification for the closely related methyl 5-chloro-1H-pyrrole-2-carboxylate (CAS 1757-31-9) suggests the following hazards, which should be considered as potential hazards for the ethyl ester as well.[2]

Table 2: Probable GHS Hazard Classification

| Hazard Class | Category | Hazard Statement |

| Skin Irritation | 2 | H315: Causes skin irritation[2] |

| Eye Irritation | 2A | H319: Causes serious eye irritation[2] |

| Specific target organ toxicity — single exposure | 3 | H335: May cause respiratory irritation |

Disclaimer: This classification is based on a structurally similar compound and should be used for guidance only. A full risk assessment should be conducted before handling.

2.2. Handling and Storage

Proper handling and storage are crucial to ensure safety and maintain the integrity of the compound.

-

Engineering Controls: Work in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation of dust or vapors.[3]

-

Personal Protective Equipment (PPE):

-

Storage: Store in a tightly sealed container in a cool, dry, and dark place. Keep away from incompatible materials such as strong oxidizing agents.

2.3. First-Aid Measures

In case of exposure, the following first-aid measures should be taken immediately:

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[4][5]

-

Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[5][6]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[5][6]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[5][6]

Synthesis Protocol

A detailed, peer-reviewed synthesis protocol specifically for ethyl 5-chloro-1H-pyrrole-2-carboxylate is not widely published. However, a common and effective method for the chlorination of pyrrole derivatives is the use of N-chlorosuccinimide (NCS). The following is a proposed, detailed experimental protocol adapted from general procedures for the synthesis of similar compounds.

3.1. Proposed Synthesis: Chlorination of Ethyl 1H-pyrrole-2-carboxylate

This protocol describes the selective chlorination of ethyl 1H-pyrrole-2-carboxylate at the 5-position using N-chlorosuccinimide.

Diagram 1: Proposed Synthesis Workflow

Caption: A logical workflow for the synthesis of ethyl 5-chloro-1H-pyrrole-2-carboxylate.

3.2. Step-by-Step Methodology

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, dissolve ethyl 1H-pyrrole-2-carboxylate (1 equivalent) in anhydrous acetonitrile.

-

Rationale: Anhydrous conditions are crucial to prevent side reactions with the reactive chlorinated species. Acetonitrile is a suitable polar aprotic solvent for this reaction.

-

-

Cooling: Place the reaction flask in an ice-water bath and stir the solution until the internal temperature reaches 0-5°C.

-

Rationale: The chlorination of electron-rich pyrroles can be highly exothermic. Cooling the reaction mixture helps to control the reaction rate and prevent the formation of polysubstituted byproducts.

-

-

Addition of NCS: Slowly add N-chlorosuccinimide (1.05 equivalents) to the cooled solution in small portions over 30-60 minutes, ensuring the temperature does not rise above 5°C.

-

Rationale: Portion-wise addition of the chlorinating agent helps to maintain control over the reaction and selectivity. A slight excess of NCS ensures complete conversion of the starting material.

-

-

Reaction Monitoring: Stir the reaction mixture at 0°C and monitor its progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-3 hours).

-

Rationale: TLC is a quick and effective method to determine the endpoint of the reaction, preventing over-reaction and byproduct formation.

-

-

Quenching: Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to consume any unreacted NCS.

-

Rationale: Quenching is a critical safety step to neutralize the reactive chlorinating agent before work-up.

-

-

Aqueous Work-up: Transfer the reaction mixture to a separatory funnel and add ethyl acetate and water. Separate the organic layer, and wash it sequentially with water and brine.

-

Rationale: This step removes water-soluble byproducts (like succinimide) and salts from the organic phase containing the product.

-

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Rationale: Removal of residual water is necessary before final purification.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure ethyl 5-chloro-1H-pyrrole-2-carboxylate.

-

Rationale: Column chromatography is a standard technique to separate the desired product from any remaining impurities or byproducts.

-

Applications in Drug Development

Substituted pyrroles, including ethyl 5-chloro-1H-pyrrole-2-carboxylate, are valuable intermediates in the synthesis of pharmaceuticals. The chloro and ester functionalities serve as handles for further chemical transformations, allowing for the construction of diverse molecular libraries for drug screening.

4.1. Intermediate for Anticancer Agents

Recent research has highlighted the importance of chloro-indole and chloro-pyrrole carboxylates as key building blocks for the synthesis of potent inhibitors of mutant Epidermal Growth Factor Receptor (EGFR) and BRAF kinase, which are crucial targets in cancer therapy.[7] For instance, derivatives of 5-chloro-indole-2-carboxylate have shown significant antiproliferative activity against various cancer cell lines.[7] The structural similarity suggests that ethyl 5-chloro-1H-pyrrole-2-carboxylate could be a valuable precursor for novel kinase inhibitors.

Diagram 2: Role in Medicinal Chemistry

Caption: The utility of ethyl 5-chloro-1H-pyrrole-2-carboxylate as a starting material in drug discovery.

The development of novel pyrrole-based compounds is an active area of research, and the availability of versatile building blocks like ethyl 5-chloro-1H-pyrrole-2-carboxylate is critical for advancing this field.

References

-

PubChem. Ethyl 5-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate. National Center for Biotechnology Information. [Link]

-

Journal of Organic Chemistry. One-Pot Synthesis of Pyrrole-2-carboxylates and -carboxamides via an Electrocyclization/Oxidation Sequence. ACS Publications. [Link]

-

Practical Synthesis and Application of Halogen-Doped Pyrrole Building Blocks. PMC. [Link]

-

Estonian Rescue Board. Chlorine - Behaviour in case of a chemical accident. [Link]

-

CDN Isotopes. Safety Data Sheet. [Link]

-

Healthline. Chlorine Poisoning. [Link]

-

Medscape. Chlorine Toxicity Treatment & Management. [Link]

-

Centers for Disease Control and Prevention. Chlorine. [Link]

-

MDPI. Design, Synthesis, and Antiproliferative Activity of New 5-Chloro-indole-2-carboxylate and Pyrrolo[3,4-b]indol-3-one Derivatives as Potent Inhibitors of EGFRT790M/BRAFV600E Pathways. [Link]

-

ResearchGate. Synthesis of Ethyl Pyrrole-2-carboxylates: A Regioselective Cyclization of Enaminones under Knorr-Type Conditions. [Link]

-

Organic Syntheses. 1H-Pyrrole-2-carboxylic acid, ethyl ester. [Link]

-

DC Fine Chemicals. Pyrrole Safety Data Sheet. [Link]

-

NextSDS. methyl 5-chloro-1H-pyrrole-2-carboxylate — Chemical Substance Information. [Link]

Sources

- 1. 1254110-76-3|Ethyl 5-chloro-1H-pyrrole-2-carboxylate|BLD Pharm [bldpharm.com]

- 2. nextsds.com [nextsds.com]

- 3. bpb-us-e2.wpmucdn.com [bpb-us-e2.wpmucdn.com]

- 4. rescue.ee [rescue.ee]

- 5. fishersci.com [fishersci.com]

- 6. Chlorine Poisoning: Symptoms, Diagnosis, and Treatments [healthline.com]

- 7. mdpi.com [mdpi.com]

A Comprehensive Technical Guide to the Solubility Profile of Ethyl 5-chloro-1H-pyrrole-2-carboxylate

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides an in-depth analysis of the solubility profile of ethyl 5-chloro-1H-pyrrole-2-carboxylate, a key heterocyclic building block in modern medicinal chemistry. Understanding the solubility of this compound in various organic solvents is critical for its synthesis, purification, and formulation in drug discovery and development pipelines. This document outlines the fundamental physicochemical properties of the title compound, delves into the theoretical principles governing its solubility, presents a robust experimental protocol for solubility determination, and discusses its predicted solubility across a spectrum of common organic solvents. The insights provided herein are intended to equip researchers, chemists, and formulation scientists with the practical knowledge required to effectively utilize ethyl 5-chloro-1H-pyrrole-2-carboxylate in their work.

Introduction: The Significance of Pyrrole Scaffolds and Solubility

Nitrogen-containing heterocycles are foundational scaffolds in pharmaceutical development, prized for their ability to engage in specific biological interactions.[1] The pyrrole ring, a five-membered aromatic heterocycle, is a privileged structure found in numerous natural products and blockbuster drugs, including atorvastatin and sunitinib.[2] Its unique electronic properties and capacity for hydrogen bonding make it a versatile component in designing molecules that can bind effectively to biological targets like enzymes and receptors.[2]

Ethyl 5-chloro-1H-pyrrole-2-carboxylate is a functionalized pyrrole derivative that serves as a crucial intermediate in the synthesis of more complex bioactive molecules.[3][4] The presence of the chloro-, ethyl ester, and pyrrole NH groups provides multiple points for chemical modification, making it a valuable starting material.

The success of any chemical process, from laboratory-scale synthesis to industrial production, hinges on a thorough understanding of the solubility of its components. Solubility dictates the choice of solvents for reactions, defines the parameters for purification techniques like crystallization, and is a critical determinant of a drug candidate's bioavailability.[5] This guide focuses specifically on elucidating the solubility characteristics of ethyl 5-chloro-1H-pyrrole-2-carboxylate to streamline its application in research and development.

Physicochemical Properties of the Solute

The solubility of a compound is intrinsically linked to its molecular structure and physical properties. The "like dissolves like" principle, which states that substances with similar polarities tend to be soluble in one another, is the guiding concept.[6] Ethyl 5-chloro-1H-pyrrole-2-carboxylate possesses a combination of polar and non-polar features that dictate its interactions with different solvents.

-

Polar Features: The molecule contains a hydrogen bond donor (the pyrrole N-H), a hydrogen bond acceptor (the carbonyl oxygen of the ester), and polar carbon-heteroatom bonds (C-Cl, C-N, C-O). These groups contribute to its ability to interact with polar solvents.

-

Non-polar Features: The ethyl group of the ester and the carbon backbone of the pyrrole ring contribute non-polar character, allowing for van der Waals interactions with non-polar solvents.

A summary of its key physicochemical properties is presented below.

| Property | Value | Source/Note |

| Molecular Formula | C₇H₈ClNO₂ | PubChem |

| Molecular Weight | 173.60 g/mol | Calculated |

| Appearance | Expected to be a solid at room temperature | Based on similar structures |

| Polarity | Moderately Polar | Inferred from functional groups |

| Hydrogen Bond Donor | Yes (1) - Pyrrole N-H | Structural Analysis |

| Hydrogen Bond Acceptor | Yes (2) - Carbonyl and Ether Oxygens | Structural Analysis |

Experimental Determination of Solubility: A Validated Protocol

To obtain reliable and reproducible solubility data, a standardized experimental method is essential. The isothermal shake-flask method is a widely accepted and robust technique for determining the equilibrium solubility of a solid in a liquid.[7]

Principle of the Shake-Flask Method

The method involves agitating an excess amount of the solid solute in the solvent of interest at a constant temperature for a sufficient duration to reach equilibrium. At equilibrium, the solution is saturated, and the concentration of the dissolved solute represents its solubility at that specific temperature.

Step-by-Step Experimental Protocol

-

Preparation: Add an excess amount of crystalline ethyl 5-chloro-1H-pyrrole-2-carboxylate to a series of sealed vials, each containing a precise volume of a specific organic solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Equilibration: Place the vials in an isothermal shaker bath set to the desired temperature (e.g., 25 °C). Agitate the vials for a predetermined period (e.g., 24-72 hours) to ensure the system reaches solid-liquid equilibrium.[7]

-

Phase Separation: After equilibration, cease agitation and allow the vials to stand undisturbed in the isothermal bath for several hours to permit the undissolved solid to settle.

-

Sampling: Carefully withdraw a clear aliquot of the supernatant (the saturated solution) using a syringe fitted with a fine-particle filter (e.g., 0.22 µm) to prevent the transfer of any solid particles. This step must be performed quickly to avoid temperature fluctuations.

-

Quantification: Accurately dilute the filtered aliquot with a suitable solvent and determine the concentration of ethyl 5-chloro-1H-pyrrole-2-carboxylate using a calibrated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: Use the measured concentration and the dilution factor to calculate the solubility, typically expressed in units of mg/mL or mol/L.

Experimental Workflow Diagram

The following diagram illustrates the key steps in the isothermal shake-flask solubility determination protocol.

Caption: Workflow for Isothermal Shake-Flask Solubility Measurement.

Solubility Profile and Discussion

While extensive experimental data for ethyl 5-chloro-1H-pyrrole-2-carboxylate is not publicly available, a reliable qualitative and semi-quantitative solubility profile can be predicted based on its molecular structure and the principles of intermolecular forces. The compound's moderate polarity suggests it will be most soluble in solvents of similar polarity.

Predicted Solubility in Common Organic Solvents

The table below summarizes the predicted solubility of ethyl 5-chloro-1H-pyrrole-2-carboxylate in a range of solvents categorized by their polarity.

| Solvent Class | Solvent | Dielectric Constant (ε) | Predicted Solubility | Rationale for Interaction |

| Non-Polar | n-Hexane | 1.9 | Very Low | Dominated by weak van der Waals forces; insufficient to overcome the solute's crystal lattice energy. |

| Toluene | 2.4 | Low | π-stacking interactions with the pyrrole ring may slightly enhance solubility over aliphatic hydrocarbons. | |

| Polar Aprotic | Diethyl Ether | 4.3 | Moderate | Dipole-dipole interactions and some hydrogen bonding with the ether oxygen. |

| Ethyl Acetate | 6.0 | High | Strong dipole-dipole interactions and hydrogen bond acceptance by the ester carbonyl group. Structurally similar to the solute's ester moiety. | |

| Dichloromethane (DCM) | 9.1 | High | Strong dipole-dipole interactions. Effective at dissolving moderately polar organic solids. | |

| Tetrahydrofuran (THF) | 7.6 | High | Strong dipole-dipole interactions and effective hydrogen bond acceptor. | |

| Acetone | 21 | High | Very polar solvent with a strong hydrogen bond accepting carbonyl group. | |

| Acetonitrile (ACN) | 37.5 | Moderate to High | Highly polar, but its hydrogen bond accepting ability is weaker than acetone or THF. | |

| Dimethyl Sulfoxide (DMSO) | 47 | Very High | Highly polar solvent with a very strong hydrogen bond accepting sulfoxide group. | |

| Polar Protic | Isopropanol | 18 | Moderate | Capable of hydrogen bonding (both donating and accepting) and dipole-dipole interactions. |

| Ethanol | 24.5 | Moderate to High | Good balance of polarity and hydrogen bonding capability. | |

| Methanol | 33 | Moderate | Highly polar and an excellent hydrogen bond donor/acceptor, but its small size may be less effective at solvating the larger solute molecule compared to ethanol. | |

| Water | 80.1 | Very Low | The non-polar regions of the molecule (pyrrole ring, ethyl group) lead to unfavorable hydrophobic interactions, outweighing the polar group contributions. |

Discussion of Solubility Trends

The predicted solubility profile is governed by the "like dissolves like" principle. The compound is expected to exhibit the highest solubility in polar aprotic solvents like DMSO, Acetone, THF, and Ethyl Acetate . These solvents can effectively engage in dipole-dipole interactions and accept a hydrogen bond from the pyrrole N-H without having a competing network of self-association (like water or methanol), allowing them to efficiently solvate the molecule.

Solubility in polar protic solvents like ethanol and isopropanol is predicted to be moderate to high. These solvents can act as both hydrogen bond donors and acceptors, but their own hydrogen-bonding networks can slightly hinder the dissolution process compared to the best aprotic solvents.

In contrast, solubility in non-polar solvents such as n-hexane is expected to be very low. The energy gained from weak van der Waals interactions is insufficient to break apart the more ordered crystal lattice of the solid solute, which is stabilized by stronger dipole-dipole and hydrogen bonding interactions. Finally, despite water's high polarity, the significant non-polar surface area of the molecule makes it largely insoluble in aqueous media.

Caption: Relationship between Solvent Polarity and Predicted Solubility.

Practical Applications in Drug Development

A clear understanding of this solubility profile provides immediate, actionable insights for chemists and researchers:

-

Reaction Solvent Selection: For synthetic transformations involving ethyl 5-chloro-1H-pyrrole-2-carboxylate, solvents like THF, DCM, or Acetonitrile would be excellent choices to ensure the substrate remains in solution.

-

Purification by Crystallization: To purify the compound, a solvent pair system would be effective. For example, one could dissolve the crude product in a minimal amount of a high-solubility solvent (like ethyl acetate or DCM) at an elevated temperature, and then slowly add a low-solubility "anti-solvent" (like hexane) to induce the formation of pure crystals upon cooling.

-

Chromatography: The solubility data helps in selecting an appropriate solvent system for purification by column chromatography, ensuring the compound can be loaded onto the column and eluted effectively.

Conclusion

Ethyl 5-chloro-1H-pyrrole-2-carboxylate is a moderately polar compound whose solubility is maximized in polar aprotic solvents such as DMSO, acetone, and THF. Its solubility is moderate in polar protic alcohols and very low in non-polar hydrocarbons and water. This profile is a direct consequence of its molecular structure, which combines hydrogen bonding capabilities with significant dipole moments and non-polar regions. The principles and predictive data presented in this guide serve as a critical resource for scientists, enabling informed solvent selection for synthesis, purification, and formulation, thereby accelerating research and development timelines.

References

- PubMed. (2006). Thermodynamic modeling of activity coefficient and prediction of solubility.

- ACS Publications. Thermodynamic Modeling of the Solubility of Salts in Mixed Aqueous−Organic Solvents.

- ACS Publications. Thermodynamics of Isomers and Solubility Prediction in Multicomponent Sugar Solutions.

- ChemBK. ethyl 5-chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylate.

- PubChem. ethyl 5-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate.

- ACS Publications. (2025). Accurately Predicting Solubility Curves via a Thermodynamic Cycle, Machine Learning, and Solvent Ensembles.

- Course Hero. Experiment: Solubility of Organic & Inorganic Compounds.

- Course Hero. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.

- Biointerface Research in Applied Chemistry. (2021). Drug Solubility and Dissolution Thermodynamic Approach in Various Solvents at Different Temperatures: A Review.

- Reddit. (2022). Determination of maximum solubility?.

- PMC. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential.

- University of Calgary. (2023). Solubility of Organic Compounds.

- SALTISE. (2021). Organic Chemistry: Introduction to Solubility.

- Sigma-Aldrich. 5-ethyl-1H-pyrrole-2-carboxylic acid.

- PMC. Practical Synthesis and Application of Halogen-Doped Pyrrole Building Blocks.

- MDPI. (2023). Design, Synthesis, and Antiproliferative Activity of New 5-Chloro-indole-2-carboxylate and Pyrrolo[3,4-b]indol-3-one Derivatives as Potent Inhibitors of EGFRT790M/BRAFV600E Pathways.

- Medium. Pyrrole: Key Insights, Latest Research & Applications in Novel Drug Molecule Development.

Sources

- 1. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pyrrole: Key Insights, Latest Research & Applications in Novel Drug Molecule Development | Expert Analysis & News China [chemheterocycles.com]

- 3. Practical Synthesis and Application of Halogen-Doped Pyrrole Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. saltise.ca [saltise.ca]

- 7. biointerfaceresearch.com [biointerfaceresearch.com]

Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of Ethyl 5-chloro-1H-pyrrole-2-carboxylate

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Compound: Ethyl 5-chloro-1H-pyrrole-2-carboxylate (CAS: 1254110-76-3)[1][2]

Executive Summary

In modern medicinal chemistry, halogenated heterocycles serve as privileged scaffolds for modulating lipophilicity, metabolic stability, and target-binding affinity. Ethyl 5-chloro-1H-pyrrole-2-carboxylate is a highly versatile, halogen-doped building block utilized extensively in the synthesis of complex polycyclic pharmacophores, most notably pyrrolo[2,1-f][1,2,4]triazine derivatives[3][4]. This whitepaper provides a rigorous examination of its physicochemical properties, mechanistic reactivity, and a self-validating protocol for its synthesis and downstream application.

Physicochemical Properties

The introduction of a chlorine atom at the C5 position of the pyrrole ring significantly alters the electronic landscape of the molecule. The electron-withdrawing inductive effect of the halogen decreases the pKa of the pyrrole N-H, enhancing its acidity and facilitating subsequent N-alkylation or N-amination reactions[3].

Below is a consolidated summary of its core quantitative properties:

| Property | Value / Description | Impact on Drug Design |

| Molecular Formula | C₇H₈ClNO₂ | Low molecular weight building block. |

| Molecular Weight | 173.60 g/mol | Ideal for fragment-based drug discovery (FBDD). |

| CAS Registry Number | 1254110-76-3[1] | Unique identifier for sourcing and compliance. |

| Hydrogen Bond Donors | 1 (Pyrrole N-H) | Capable of key kinase hinge-region interactions. |

| Hydrogen Bond Acceptors | 2 (Ester C=O, C-O) | Facilitates dipole-dipole interactions. |

| Electronic Nature | Polarized Heteroaromatic | The C5-Cl bond provides a vector for halogen bonding or subsequent cross-coupling. |

Chemical Reactivity & Mechanistic Insights

As a Senior Application Scientist, it is critical to understand why this molecule behaves the way it does, rather than just how to use it.

Regioselective Electrophilic Aromatic Substitution

The pyrrole ring is highly electron-rich, making it susceptible to electrophilic aromatic substitution (EAS). The ester group at C2 is electron-withdrawing, which deactivates the ring slightly but directs incoming electrophiles to the C4 and C5 positions. Because the C5 position is less sterically hindered and electronically favored by the resonance contribution of the ring nitrogen, chlorination using agents like N-chlorosuccinimide (NCS) occurs regioselectively at C5[5][6].

Orthogonal Functionalization

Once synthesized, ethyl 5-chloro-1H-pyrrole-2-carboxylate offers two orthogonal sites for further functionalization:

-

The N-H Position: The enhanced acidity allows for facile deprotonation and subsequent N-amination (e.g., using hydroxylamine-O-sulfonic acid) to yield 1-aminopyrrole intermediates[3].

-

The C5-Chloride: While traditionally a stable halogen, under specialized palladium- or nickel-catalyzed cross-coupling conditions (e.g., Suzuki-Miyaura or Buchwald-Hartwig), the C-Cl bond can be activated to introduce aryl or amine substituents.

Experimental Workflow: Synthesis and Application

Self-Validating Protocol for Regioselective Chlorination

To ensure high fidelity and reproducibility, the following protocol utilizes a self-validating approach where TLC and LC-MS are used iteratively to confirm the absence of over-chlorinated (e.g., 4,5-dichloro) byproducts[5][7].

Step-by-Step Methodology:

-

Preparation: Dissolve ethyl 1H-pyrrole-2-carboxylate (1.0 equiv) in anhydrous tetrahydrofuran (THF) or dichloromethane (DCM) under an inert argon atmosphere. Cool the reaction vessel to 0 °C to suppress kinetic over-chlorination.

-

Electrophilic Addition: Slowly add N-chlorosuccinimide (NCS, 1.05 equiv) in portions over 30 minutes. Mechanistic Note: The slight excess ensures complete conversion while the low temperature prevents dichlorination at the C4 position.

-

Reaction Monitoring: Stir the mixture at 0 °C for 2 hours, then allow it to warm to room temperature. Monitor via LC-MS. The target mass [M+H]⁺ should correspond to the monochlorinated species (m/z ~174).

-

Quenching & Workup: Quench the reaction with saturated aqueous sodium thiosulfate to neutralize any unreacted electrophilic chlorine. Extract with ethyl acetate (3x).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify via flash column chromatography (Hexanes/EtOAc gradient) to isolate ethyl 5-chloro-1H-pyrrole-2-carboxylate as a crystalline solid.

Downstream Application: Triazine Scaffold Generation

The isolated compound is a critical precursor for pyrrolo[2,1-f][1,2,4]triazines, which are potent p38α MAP kinase inhibitors[3]. The workflow involves N-amination followed by cyclization with formamide or equivalent cyclizing agents.

Visualizing the Synthetic Workflow

The following diagram illustrates the logical progression from starting material to the final kinase inhibitor scaffold, highlighting the critical intermediate role of ethyl 5-chloro-1H-pyrrole-2-carboxylate.

Caption: Synthetic workflow from pyrrole starting material to triazine kinase inhibitor scaffolds.

Conclusion

Ethyl 5-chloro-1H-pyrrole-2-carboxylate represents a highly optimized node in the synthesis of advanced heterocyclic therapeutics. By understanding the electronic interplay between the C2-ester and the C5-chloride, researchers can leverage this building block for orthogonal functionalization, driving the discovery of next-generation kinase inhibitors and anti-infective agents.

References

-

Zidar, N., et al. "Practical Synthesis and Application of Halogen-Doped Pyrrole Building Blocks." ACS Omega, 2021. Available at: [Link]

- Dyckman, A. J., et al. "Triazine compounds and a process for preparation thereof." European Patent EP2948454B1 / US Patent US9447105B2.

Sources

- 1. 1254110-76-3|Ethyl 5-chloro-1H-pyrrole-2-carboxylate|BLD Pharm [bldpharm.com]

- 2. evitachem.com [evitachem.com]

- 3. EP2948454B1 - Triazine compounds and a process for preparation thereof - Google Patents [patents.google.com]

- 4. US9447105B2 - Triazine compounds and a process for preparation thereof - Google Patents [patents.google.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Practical Synthesis and Application of Halogen-Doped Pyrrole Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

Unlocking the Therapeutic Potential of Substituted Pyrrole-2-Carboxylates: A Comprehensive Technical Guide

Executive Summary

As a privileged scaffold in medicinal chemistry, the pyrrole ring offers exceptional structural versatility. Specifically, substituted pyrrole-2-carboxylates and their downstream carboxamide derivatives have emerged as highly potent pharmacophores. Their rigid, planar geometry allows them to mimic natural biological substrates (such as proline derivatives) and intercalate efficiently into hydrophobic enzyme pockets.

This technical guide synthesizes recent advancements in the biological evaluation of these compounds, focusing on their causality in target binding, validated synthetic workflows, and quantitative efficacy against drug-resistant pathogens and malignancies.

Mechanistic Grounding & Causality in Biological Activities

Antimycobacterial Efficacy: Targeting MmpL3

The rise of Multi-Drug-Resistant Tuberculosis (MDR-TB) necessitates novel mechanisms of action. Recent structure-guided drug design has identified pyrrole-2-carboxamides as potent inhibitors of Mycobacterial Membrane Protein Large 3 (MmpL3) , an essential transporter responsible for shuttling trehalose monomycolate across the mycobacterial inner membrane[1].

Causality in Structural Design:

-

Pyrrole Core Hydrogens: The hydrogens on the pyrrole-2-carboxamide moiety are critical for hydrogen bonding within the MmpL3 active site. Methylation of these positions results in a 50-fold loss of activity due to steric clash and loss of H-bond donation[1].

-

R1 Substitution (Pyrrole Ring): Introducing an electron-withdrawing fluorophenyl group enhances lipophilicity and introduces halogen bonding interactions within the target's binding pocket. Crucially, the fluorine atom protects the aromatic ring from rapid cytochrome P450-mediated oxidative metabolism, thereby improving microsomal stability[1].

-

R2 Substitution (Carboxamide): The addition of bulky, lipophilic groups (e.g., 1-adamantyl or cyclooctyl) perfectly fills the hydrophobic S4 pocket of MmpL3. This steric bulk anchors the molecule, driving the Minimum Inhibitory Concentration (MIC) down to < 0.016 μg/mL[1].

Mechanism of MmpL3 inhibition by pyrrole-2-carboxamides leading to cell death.

Broad-Spectrum Antibacterial Activity

Beyond MmpL3, pyrrole-2-carboxylates exhibit broad-spectrum antibacterial properties by targeting DNA Gyrase (GyrB) and Topoisomerase IV (ParE)[2]. Compounds such as ENBHEDPC utilize the pyrrole-2-carboxylate core to intercalate into the ATP-binding pocket of GyrB, preventing DNA supercoiling[2]. Furthermore, simple derivatives like 4-chloro-1H-pyrrole-2-carboxylic acid induce severe bacterial cell membrane damage and trigger lethal Reactive Oxygen Species (ROS) accumulation in pathogens like V. parahaemolyticus[3].

Anticancer Activity via Precursor-Directed Biosynthesis

Pyrrole-2-carboxylates are vital biosynthetic precursors for polyene natural products. By feeding halogenated pyrrole-2-carboxylates (e.g., 4-halo-pyrrole-2-carboxylic acids) to the fungus Auxarthron umbrinum, researchers have engineered unnatural analogs of the fungal metabolite rumbrin[4]. The resulting compounds, such as 3-chloro- and 3-bromo-isorumbrin, exhibit significantly enhanced cytotoxicity against cancer cell lines compared to the native metabolite, demonstrating the power of combinatorial biosynthesis[4],[5].

Quantitative Data Summary

To facilitate easy comparison of structure-activity relationships (SAR), the following table synthesizes the quantitative efficacy of key pyrrole-2-carboxylate derivatives across various biological targets[1],[3],[2].

| Compound / Derivative | Target Organism / Protein | Key Substituents | MIC (µg/mL) | Cytotoxicity IC₅₀ (µg/mL) | Selectivity Index (SI) |

| Compound 32 | M. tuberculosis (MmpL3) | R1=Fluorophenyl, R2=Adamantyl | < 0.016 | > 64.0 | > 4000 |

| Compound 12 | M. tuberculosis (MmpL3) | Pyrrole N-methylated | 3.7 | > 64.0 | ~ 17 |

| ENBHEDPC | M. tuberculosis H37Rv | R=Nitrobenzoyl hydrazono | 0.7 | N/A | N/A |

| 1H-pyrrole-2-carboxylic acid | V. parahaemolyticus | Unsubstituted | 25.0 | N/A | N/A |

| 3-bromo-isorumbrin | Human Cancer Cell Lines | 3-bromo (biosynthetic) | N/A | < 5.0 | N/A |

Validated Experimental Protocols

To ensure reproducibility and trustworthiness, the following protocols are designed as self-validating systems, incorporating strict internal controls.

Protocol A: Step-by-Step Synthesis of Substituted Pyrrole-2-Carboxamides

This workflow utilizes a highly efficient hydrolysis-condensation-coupling sequence to generate diverse libraries of MmpL3 inhibitors[1],[6].

Rationale: Using HATU as a coupling reagent prevents racemization and ensures high-yield amide bond formation, while the Suzuki coupling allows for late-stage diversification of the R1 position.

-

Hydrolysis: Dissolve methyl 4-bromo-1H-pyrrole-2-carboxylate (1.0 eq) in a 3:1 mixture of MeOH/H₂O. Add LiOH (3.0 eq) and stir at room temperature for 4 hours. Acidify with 1M HCl to precipitate 4-bromo-1H-pyrrole-2-carboxylic acid.

-

Amide Condensation: Dissolve the resulting acid (1.0 eq) in anhydrous DMF. Add HATU (1.2 eq) and DIPEA (2.5 eq). Stir for 15 minutes to activate the acid.

-

Amine Addition: Add adamantan-2-amine (1.1 eq) to the mixture. Stir at room temperature overnight. Quench with water and extract with EtOAc to yield the intermediate bromide.

-

Suzuki Coupling: In a Schlenk tube, combine the intermediate bromide (1.0 eq), the desired arylboronic acid (e.g., 4-fluorophenylboronic acid, 1.5 eq), Pd(dppf)Cl₂ (0.05 eq), and K₂CO₃ (2.0 eq) in 1,4-dioxane/H₂O (4:1).

-

Reaction & Purification: Degas the mixture and heat at 90°C for 12 hours under a nitrogen atmosphere. Cool, filter through Celite, and purify via flash column chromatography (cyclohexane/EtOAc) to isolate the target substituted pyrrole-2-carboxamide.

Step-by-step synthetic workflow for substituted pyrrole-2-carboxamide derivatives.

Protocol B: Self-Validating In Vitro Antimycobacterial Assay (REMA)

The Resazurin Microtiter Assay (REMA) provides an objective, colorimetric readout for determining the MIC of synthesized compounds.

Rationale: Resazurin acts as a self-validating metabolic indicator. Only metabolically active (living) cells can reduce the blue, non-fluorescent resazurin into pink, highly fluorescent resorufin.

-

Preparation: Culture M. tuberculosis H37Rv in Middlebrook 7H9 broth supplemented with 10% OADC until reaching an OD₆₀₀ of 0.6–0.8.

-

Compound Plating: In a 96-well plate, perform two-fold serial dilutions of the synthesized pyrrole-2-carboxamides (range: 64 to 0.016 μg/mL).

-

Controls: Include Isoniazid (INH) as a positive control for cell death, and drug-free wells as a negative control for unimpeded growth.

-

Inoculation: Add 100 μL of the bacterial suspension (diluted to 10⁵ CFU/mL) to each well. Incubate the plates at 37°C for 7 days.

-

Indicator Addition: Add 30 μL of 0.01% resazurin solution to each well. Incubate for an additional 24–48 hours.

-

Readout: Visually inspect the plates (Blue = inhibition/dead cells; Pink = growth/living cells) and quantify fluorescence (Ex: 530 nm, Em: 590 nm). The MIC is defined as the lowest concentration preventing the color change from blue to pink.

Self-validating logic of the Resazurin Microtiter Assay (REMA) for MIC determination.

References

-

Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis Source: ACS Journal of Medicinal Chemistry URL:[Link]

-

Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential Source: MDPI International Journal of Molecular Sciences URL:[Link]

-

Production of anticancer polyenes through precursor-directed biosynthesis Source: PubMed / Chemical Communications URL:[Link]

-

One-Pot Synthesis of Pyrrole-2-carboxylates and -carboxamides via an Electrocyclization/Oxidation Sequence Source: ACS The Journal of Organic Chemistry URL:[Link]

Sources

- 1. Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. tandfonline.com [tandfonline.com]

- 5. Production of anticancer polyenes through precursor-directed biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

The Chloro Substituent: A Double-Edged Sword in Modulating Pyrrole Ring Reactivity

An In-Depth Technical Guide:

Abstract

The introduction of a chloro substituent onto the pyrrole ring is a pivotal strategic decision in synthetic chemistry, profoundly altering the molecule's electronic landscape and subsequent reactivity. This guide offers a comprehensive analysis of the multifaceted role of chlorine in directing the chemical behavior of the pyrrole core. We will dissect the competing electronic effects—inductive withdrawal and mesomeric donation—that dictate the outcomes of electrophilic aromatic substitution. Furthermore, this paper provides an in-depth exploration of the chloropyrrole's utility as a versatile handle in modern synthetic methodologies, including metal-catalyzed cross-coupling reactions, while also considering its influence on cycloaddition pathways and the less-favored nucleophilic substitution reactions. This document is intended for researchers, scientists, and drug development professionals seeking to harness the unique properties of chloropyrroles in the synthesis of complex heterocyclic molecules for pharmaceutical and materials science applications.[1][2]

The Fundamental Electronic Influence of the Chloro Substituent

The pyrrole ring is an electron-rich aromatic system, inherently activated towards electrophilic attack due to the delocalization of the nitrogen atom's lone pair of electrons.[1] The introduction of a chloro substituent creates a nuanced electronic environment governed by two opposing forces:

-

Inductive Effect (-I): As an electronegative atom, chlorine exerts a powerful electron-withdrawing inductive effect. This effect decreases the overall electron density of the pyrrole ring, leading to a general deactivation towards electrophilic attack. Consequently, reactions involving chloropyrroles are typically slower and may require more forcing conditions compared to the parent pyrrole.[1]

-

Mesomeric (Resonance) Effect (+M): The chlorine atom possesses lone pairs of electrons that can be donated back into the aromatic system via resonance. This mesomeric effect increases the electron density, particularly at the positions ortho and para to the substituent.[1]

The interplay of these effects dictates both the overall reactivity and the regioselectivity of subsequent transformations. While the inductive effect deactivates the ring, the resonance effect directs incoming electrophiles to specific positions.

Reactivity in Electrophilic Aromatic Substitution (SEAr)

Despite the overall deactivation from the inductive effect, SEAr remains a primary pathway for functionalizing chloropyrroles. The directing influence of the mesomeric effect is paramount in determining the regiochemical outcome.

Regioselectivity in 3-Chloropyrrole

For 3-chloro-1H-pyrrole, the chloro group directs incoming electrophiles to the C2, C4, and C5 positions. The inherent reactivity of the pyrrole ring (α-positions being more reactive than β-positions) combined with the substituent's directing effect establishes a clear hierarchy of reactivity.[1]

| Position | Relationship to N | Relationship to Cl | Predicted Reactivity | Rationale |

| C5 | α (alpha) | para | Highest | Most activated position; benefits from both inherent ring activation and strong +M effect from Cl. |

| C2 | α (alpha) | ortho | Medium | Inherently activated but sterically more hindered and experiences a stronger -I effect from the adjacent Cl. |

| C4 | β (beta) | meta | Lowest | Inherently less reactive β-position and least activated by the +M effect of the chloro group. |

Common Electrophilic Substitution Reactions

-

Vilsmeier-Haack Formylation: This reaction is a robust method for introducing a formyl group onto electron-rich heterocycles. For N-protected 3-halopyrroles, formylation typically occurs at the C5 position, and to a lesser extent, at C2.[3] The reaction of 2-chloropyrrole with the Vilsmeier-Haack reagent can also lead to the formation of side products such as (Z)-1-(3,5-dichloro-2-pyrrolylidene)-N,N-dimethylmethanamine.[4]

-

Halogenation: Pyrrole itself is extremely reactive towards halogens, often leading to tetrahalogenated derivatives.[5] The presence of one chloro group and other deactivating groups can help control subsequent halogenation. A process of "debrominative chlorination," where bromine is displaced by chlorine, has been developed for electron-deficient pyrroles to avoid over-chlorination and ring oxidation.[6]

Experimental Protocol: Vilsmeier-Haack Formylation of N-Tosyl-3-chloropyrrole

This protocol describes a representative procedure for the regioselective formylation of a protected 3-chloropyrrole. The tosyl protecting group is used to prevent side reactions at the nitrogen and enhance substrate stability.[3]

Step 1: Activation of DMF (Vilsmeier Reagent Formation)

-

To a flame-dried, two-neck round-bottom flask under a nitrogen atmosphere, add anhydrous dichloromethane (DCM, 10 mL).

-

Cool the flask to 0 °C using an ice bath.

-

Slowly add oxalyl chloride (1.2 eq) to the DCM, followed by the dropwise addition of anhydrous N,N-dimethylformamide (DMF, 1.5 eq).

-

Causality: The reaction between oxalyl chloride and DMF generates the electrophilic Vilsmeier reagent, [ClCH=N(CH₃)₂]⁺Cl⁻, in situ. Using an anhydrous solvent is critical to prevent quenching of this highly reactive species.

Step 2: Electrophilic Attack

-

Stir the mixture at 0 °C for 30 minutes, during which time a white precipitate may form.

-

Dissolve N-tosyl-3-chloropyrrole (1.0 eq) in anhydrous DCM (5 mL) and add it dropwise to the Vilsmeier reagent suspension.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours.

-

Causality: The electron-rich C5 position of the 3-chloropyrrole attacks the electrophilic carbon of the Vilsmeier reagent. The protecting group ensures the pyrrole nitrogen does not compete as a nucleophile.

Step 3: Hydrolysis and Work-up

-

Cool the reaction mixture back to 0 °C and slowly quench by adding a saturated aqueous solution of sodium bicarbonate (20 mL).

-

Stir vigorously for 1 hour until the intermediate iminium salt is fully hydrolyzed to the aldehyde.

-

Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer twice with DCM.

-

Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

-

Causality: Basic hydrolysis is required to convert the stable iminium intermediate to the final aldehyde product.

Step 4: Purification

-

Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired 5-formyl-N-tosyl-3-chloropyrrole.

The Chloro-Substituent as a Handle for Cross-Coupling

Perhaps the most significant role of the chloro substituent in modern organic synthesis is its function as a leaving group in transition metal-catalyzed cross-coupling reactions.[7][8][9] This allows for the construction of complex C-C and C-heteroatom bonds.

Reactivity Trends in Palladium-Catalyzed Coupling

The reactivity of aryl halides in the rate-determining oxidative addition step of most cross-coupling cycles follows the trend: I > Br > OTf > Cl.[3] This is directly related to the carbon-halogen bond dissociation energy. The C-Cl bond is significantly stronger than the C-Br bond, making chloropyrroles less reactive than their bromo- counterparts.[3]

Consequently, coupling reactions with chloropyrroles often require:

-

More electron-rich, sterically bulky phosphine ligands to promote oxidative addition.

-

Higher catalyst loadings.

-

Elevated reaction temperatures.

Despite these challenges, the lower cost and greater availability of many chloro-aromatics make them attractive substrates.

Key Cross-Coupling Reactions

-

Suzuki-Miyaura Coupling: Couples the chloropyrrole with an organoboron reagent to form C-C bonds.[3][8]

-

Buchwald-Hartwig Amination: Forms C-N bonds by coupling the chloropyrrole with an amine. 3-Bromo-1H-pyrrole derivatives are generally more reactive in this transformation as well.[3]

-

Negishi Coupling: Utilizes a more nucleophilic organozinc reagent, which can sometimes enable coupling with less reactive chlorides under milder conditions.[8]

-

Nickel-Catalyzed Coupling: Nickel catalysts are often more effective than palladium for coupling with less reactive electrophiles like aryl chlorides, providing an alternative catalytic system.[10]

Other Reactivity Patterns

Nucleophilic Aromatic Substitution (SNAr)

SNAr on an unactivated chloropyrrole is generally disfavored. The electron-rich nature of the pyrrole ring repels nucleophiles, making the addition step of the SNAr mechanism energetically unfavorable. For SNAr to occur, the ring must be strongly activated by potent electron-withdrawing groups, a scenario not typically met by the chloro group alone.[11] The reactivity of halopyridines, where the ring nitrogen provides strong activation, offers a useful contrast; 2-fluoropyridine is 320 times more reactive than 2-chloropyridine towards sodium ethoxide, highlighting the difficulty of displacing chloride even in an activated system.[12]

Cycloaddition Reactions

The pyrrole ring can participate as a 4π component in cycloaddition reactions. The presence of substituents can influence the electronic nature of this π-system. While the chloro group's inductive effect reduces the electron density, potentially diminishing its reactivity as a diene in normal electron-demand Diels-Alder reactions, it can also prevent unwanted side reactions.[11] In some cases, such as dearomative (4+3) cycloadditions with oxyallyl cations, substituted pyrroles are effective reaction partners for building complex, fused-ring systems like cyclohepta[b]pyrroles.[13][14]

N-Chloropyrroles

Chlorination of pyrrole can initially occur at the nitrogen atom to form N-chloropyrrole, especially under heterogeneous conditions with reagents like NaOCl.[15][16] This intermediate is often unstable and can rearrange under thermal or acid-catalyzed conditions to yield 2- and 3-chloropyrroles.[15][16][17] The N-Cl bond is also susceptible to nucleophilic attack, demonstrating a different mode of reactivity.[15][16]

Conclusion

The chloro substituent is a powerful and versatile tool for modulating the reactivity of the pyrrole ring. It acts as a deactivating, ortho, para-director in electrophilic substitution, allowing for controlled functionalization at the C2 and C5 positions. Critically, it serves as an indispensable synthetic handle for modern metal-catalyzed cross-coupling reactions, enabling the construction of intricate molecular architectures, albeit with lower reactivity compared to its bromo and iodo analogs. A thorough understanding of its dual electronic nature is essential for any scientist aiming to leverage chloropyrroles as building blocks in the design and synthesis of novel pharmaceuticals and advanced materials.[18][19]

References

- An In-depth Technical Guide to the Electrophilic Substitution Patterns of 3-Chloro-1H-pyrrole. Benchchem.

- A Comparative Guide to the Reactivity of 3-Chloro-1H-pyrrole and 3-Bromo-1H-pyrrole. Benchchem.

- Synthesis and evaluation of novel chloropyrrole molecules designed by molecular hybridization of common pharmacophores as potential antimicrobial agents. PubMed.

- An In-Depth Technical Guide to 3-Chloro-1H-pyrrole. Benchchem.

- Recent Advancements in Pyrrole Synthesis. PMC.

- Chlorin

- Chlorination of Pyrrole. N-Chloropyrrole: Formation and Rearrangement to 2- and 3-Chloropyrrole.

- Chemical Reactivity and Skin Sensitization Studies on a Series of Chloro- and Fluoropyrroles—A Comput

- The claimed patented synthesis of chloropyrrole 3 and its use to prepare ylidene 5.

- Reaction of 2-chloropyrrole with Vilsmeier–Haack reagent.

- Chlorination of pyrrole. N-Chloropyrrole: formation and rearrangement to 2- and 3-chloropyrrole. The Journal of Organic Chemistry.

- Chlorination of pyrrole. N-Chloropyrrole: formation and rearrangement to 2- and 3-chloropyrrole. American Chemical Society.